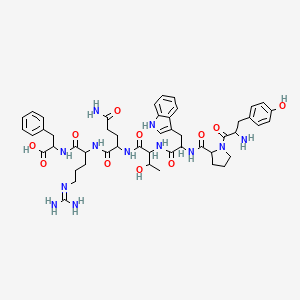

H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH

Beschreibung

H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH is a synthetic oligopeptide composed of seven amino acid residues with mixed D- and L-configurations (denoted by "DL"). The sequence includes non-proteinogenic modifications such as xiThr (a stereoisomer or derivative of threonine), which may influence its conformational stability and bioactivity.

Eigenschaften

IUPAC Name |

2-[[2-[[5-amino-2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVBIPSWDYNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64N12O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

997.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hemorphin 7 can be synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy . This method involves the stepwise addition of amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired peptide. The reaction conditions typically involve the use of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and bases like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: While specific industrial production methods for Hemorphin 7 are not extensively documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Hemorphin 7 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen können das Peptid modifizieren, um seine Stabilität, Aktivität oder Bioverfügbarkeit zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) können unter kontrollierten Bedingungen verwendet werden, um bestimmte Aminosäurereste zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) werden üblicherweise verwendet, um Disulfidbrücken zu reduzieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Analoga von Hemorphin 7, die veränderte pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Hemorphin 7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Medizin: Hemorphin 7 hat potenzielle therapeutische Anwendungen in der Schmerztherapie, der Gedächtnisverbesserung und der Blutdruckregulation

5. Wirkmechanismus

Hemorphin 7 übt seine Wirkung hauptsächlich durch seine Interaktion mit Opioidrezeptoren aus, insbesondere mit dem μ-Opioidrezeptor (MOR) . Es bindet mit hoher Affinität an diese Rezeptoren und führt zur Aktivierung von nachgeschalteten Signalwegen, die seine analgetischen und anderen physiologischen Wirkungen vermitteln . Darüber hinaus wurde gezeigt, dass Hemorphin 7 mit Angiotensin-Converting-Enzym (ACE) und Insulin-regulierter Aminopeptidase (IRAP) interagiert, was zu seinen vielfältigen biologischen Aktivitäten beiträgt .

Wirkmechanismus

Hemorphin 7 exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor (MOR) . It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its analgesic and other physiological effects . Additionally, Hemorphin 7 has been shown to interact with angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (IRAP), further contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Backbone Modifications : Unlike the target compound, analogues like H-Tyr-Ada-Gly-Phe-Met-OH replace Pro with adamantane, significantly altering hydrophobicity and steric effects .

Stereochemical Complexity : The mixed DL-configurations in the target compound may reduce enzymatic degradation compared to all-L peptides but could compromise target specificity .

Physicochemical Properties

A comparative analysis of physicochemical parameters (Table 2) highlights critical differences:

Biologische Aktivität

H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH is a synthetic peptide comprised of various amino acids, including tyrosine (Tyr), proline (Pro), tryptophan (Trp), xi-threonine (xiThr), glutamine (Gln), arginine (Arg), and phenylalanine (Phe). This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : Approximately 318.32 g/mol

- Structure : The compound features a sequence of amino acids linked by peptide bonds, which contributes to its biological activity.

Neurotransmitter Precursor

The presence of aromatic amino acids such as Tyr, Trp, and Phe suggests that this peptide may act as a precursor for neurotransmitters. Tryptophan is a precursor for serotonin, while tyrosine is essential for dopamine synthesis. Studies indicate that alterations in the availability of these amino acids can influence mood and cognitive functions .

Effects on Mood and Behavior

Research has demonstrated that the manipulation of serotonin and dopamine levels through dietary amino acid supplementation can lead to significant changes in mood and behavior. For instance, acute tryptophan depletion has been linked to increased depressive symptoms in susceptible individuals . The specific combination of amino acids in this compound may modulate these neurotransmitter levels, thereby influencing psychological states.

Interaction with Receptors

The peptide's structure suggests potential interactions with various receptors in the central nervous system. Tryptophan and tyrosine derivatives have been shown to interact with serotonin receptors and adrenergic receptors, respectively . This interaction may enhance or inhibit neurotransmitter release, impacting physiological responses such as stress and anxiety.

Study 1: Tryptophan and Tyrosine Supplementation

A clinical trial investigated the effects of tryptophan and tyrosine supplementation on mood regulation. Participants receiving a balanced formulation containing these amino acids showed improved mood stability compared to those receiving a placebo. The study highlighted the importance of maintaining optimal ratios of these amino acids for effective neurotransmitter synthesis .

Study 2: Peptide Influence on Cognitive Functions

Another study focused on the cognitive effects of peptides similar to this compound. Results indicated that specific combinations of aromatic amino acids could enhance cognitive flexibility and memory retention in animal models, suggesting that this peptide may have similar effects in humans .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neurotransmitter Precursor | Potential to influence serotonin and dopamine synthesis |

| Mood Regulation | May improve mood stability through amino acid balance |

| Cognitive Enhancement | Possible enhancement of memory and cognitive flexibility |

| Receptor Interaction | Potential interactions with serotonin and adrenergic receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.